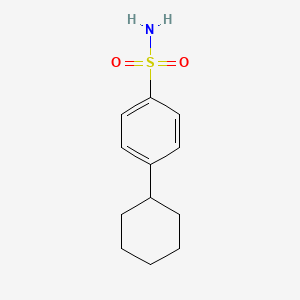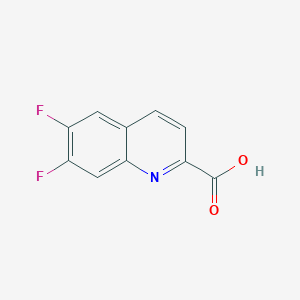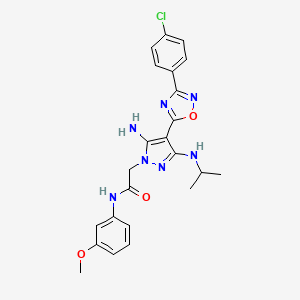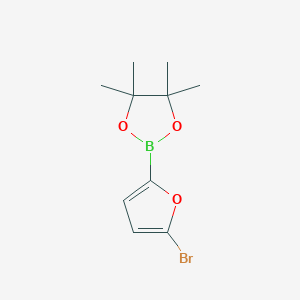![molecular formula C20H15FN4O3S B2869380 methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172402-11-7](/img/structure/B2869380.png)
methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as medicinal chemistry, and their presence in a variety of natural products .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . The specific synthesis process for “this compound” is not explicitly mentioned in the available sources.Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a benzothiazole ring, which is a five-membered heterocycle with one sulfur and one nitrogen atom . It also contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms . The exact molecular structure would require more specific data.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformational Analysis
Research into compounds closely related to methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate has provided insights into their molecular structure and conformational preferences. Studies involving O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate have shown that these compounds exhibit a rich conformational landscape, with a pseudo-anti conformation being the most stable. The presence of intramolecular 1,5-O⋯O short distances suggests the importance of chalcogen⋯chalcogen interactions in determining conformational preference. These findings were supported by single-crystal X-ray diffraction and quantum chemical calculations, providing a deeper understanding of the structural properties of similar compounds (Channar et al., 2020).
Photophysical Properties and Applications
The study of fluorinated liquid crystals, including those similar to the subject compound, has revealed their photoresponsive behavior and the effects of solvent and substituent on their spectral shifts and UV–visible absorbance. These properties are crucial for applications in materials science, particularly in the development of optoelectronic devices. The research focused on the calculation of spectral shifts using the CNDO/S + CI and INDO/S + CI methods, highlighting the potential of fluorinated compounds in enhancing the UV stability of liquid crystals while maintaining their conductivity (Praveen & Ojha, 2012).
Antimicrobial Activity
Compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial activity. For instance, fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles have shown promising activities against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, indicating the potential of these compounds in developing new antimicrobial agents (Gadakh et al., 2010).
Anticancer Properties
The synthesis of novel fluoro-substituted compounds, including benzo[b]pyran derivatives, has been explored for their anti-cancer activities. One study demonstrated that these compounds exhibit significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This research highlights the therapeutic potential of fluorinated compounds in oncology (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
methyl 4-[[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-11-9-17(23-18(26)12-3-5-13(6-4-12)19(27)28-2)25(24-11)20-22-15-8-7-14(21)10-16(15)29-20/h3-10H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKSHPSLCHNJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}but-2-yn-1-one](/img/structure/B2869299.png)



![N-(2,6-Difluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2869305.png)
![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/no-structure.png)

![(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869310.png)


![3,5-dinitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869315.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2869316.png)
